N-(Quinolin-8-YL)furan-3-carboxamide
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Overview
Description
N-(Quinolin-8-YL)furan-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and furan. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and furan moieties in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-YL)furan-3-carboxamide typically involves the coupling of quinoline derivatives with furan carboxylic acid derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 8-aminoquinoline with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-8-YL)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of both quinoline and furan moieties.
Medicine: Explored for its potential as an anticancer agent, with studies showing promising activity against certain cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-(Quinolin-8-YL)furan-3-carboxamide in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the furan ring can interact with enzymes involved in oxidative stress, enhancing the compound’s cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are well-known for their antimalarial properties.
Furan derivatives: Such as furan-2-carboxamide, which has been studied for its antimicrobial activity
Uniqueness
N-(Quinolin-8-YL)furan-3-carboxamide is unique due to the combination of quinoline and furan moieties in a single molecule.
Biological Activity
N-(Quinolin-8-YL)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. The presence of both quinoline and furan moieties in its structure contributes to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a quinoline ring bonded to a furan-3-carboxamide structure, which is hypothesized to enhance its biological activity through various mechanisms. The molecular formula for this compound is C12H9N1O2, indicating the presence of nitrogen and oxygen functionalities that may interact with biological targets.
The biological activity of this compound can be attributed to its ability to intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. Additionally, the compound may inhibit specific enzymes or receptors that play critical roles in disease pathways, such as kinases involved in cancer progression .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinoline structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5k | MCF-7 | 8.50 | Induces apoptosis and cell cycle arrest |
5l | MDA-MB-231 | 12.51 | Inhibits proliferation |
This compound | A549, HT-29, PC-3 | TBD | TBD |
These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For example, studies have indicated that quinoline-based compounds can inhibit the growth of various bacterial strains and fungi . The specific antimicrobial activity of this compound remains to be fully characterized but is anticipated based on the structural similarities with known active compounds.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinoline derivatives are recognized for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The exact anti-inflammatory mechanisms of this compound require further elucidation.
Case Studies and Research Findings
Several case studies have highlighted the potential of quinoline derivatives in drug development:
- Anticancer Activity : A study involving a series of quinoline-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (SKBR3, MDA-MB-231). Compounds similar to this compound exhibited IC50 values indicating potent antiproliferative effects .
- Antimicrobial Evaluation : Another research effort focused on synthesizing new quinoline derivatives revealed promising antibacterial activity against resistant strains of bacteria, suggesting that modifications in the furan and carboxamide groups could enhance efficacy .
Properties
IUPAC Name |
N-quinolin-8-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBLSLCZDEKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=COC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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